Benzodrocortisone
Description
Benzodrocortisone, chemically known as hydrocortisone benzoate, is a synthetic glucocorticoid corticosteroid derived from hydrocortisone (cortisol) through esterification with benzoic acid . This modification enhances its lipophilicity, prolonging its local anti-inflammatory and immunosuppressive effects. It is primarily utilized in topical formulations for dermatological conditions, such as eczema and psoriasis, due to its reduced systemic absorption compared to non-esterified glucocorticoids . This compound binds to the glucocorticoid receptor (GR), modulating gene expression to suppress pro-inflammatory cytokines and inhibit immune responses .
Properties
CAS No. |
28956-89-0 |
|---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |
InChI Key |
LPEYMYDYPGRLBU-YGZHYJPASA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Appearance |
Solid powder |
Other CAS No. |
28956-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzodrocortisone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzodrocortisone is synthesized through the esterification of hydrocortisone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Oxidation and Reduction Pathways
Benzodrocortisone may undergo oxidation/reduction analogous to corticosteroids like hydrocortisone. Rhodococcus species catalyze Δ1-dehydrogenation of cortisone to prednisone, with subsequent C20 reduction forming 20β-hydroxy-prednisone . Similarly, benzaldehyde oxidizes to benzoic acid in air .
Key Mechanisms
-
Δ1-Dehydrogenation : Converts 3-oxo-4-ene steroids (e.g., cortisone) to prednisone/prednisolone .
-
C20 Reduction : Reduces the carbonyl group at C20 to a hydroxyl group, yielding 20β-hydroxy derivatives .
-
Oxidation : Benzaldehyde → Benzoic acid (via atmospheric oxygen or deliberate oxidation) .
Table 1: Reaction Pathways in Analogous Compounds
Condensation and Cyclization
This compound’s benzene-aldehyde moiety may participate in condensation reactions, similar to benzaldehyde’s behavior. For example:
-
Cannizzaro Reaction : In basic conditions, benzaldehyde disproportionates to benzyl alcohol and benzoic acid .
-
Cyclization : ACE inhibitors like spirapril undergo intramolecular cyclization in solid-state reactions .
Table 2: Potential Condensation Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Cannizzaro Reaction | Benzaldehyde | Benzyl alcohol + Benzoic acid | Concentrated alkali |
| Cyclization | Steroid derivatives | Intramolecular rings | Solid-state conditions |
Microbial Degradation
Rhodococcus species degrade corticosteroids via pathways involving ring cleavage and side-chain reduction . For this compound, microbial degradation might involve:
-
Initial Δ1-dehydrogenation of the steroid nucleus.
-
C20 reduction and subsequent cleavage of ring B via retro-aldol mechanisms .
-
Complete mineralization of the substrate, as observed with R. zopfii .
Table 3: Microbial Degradation Pathways
| Microorganism | Reaction | Products | Citation |
|---|---|---|---|
| Rhodococcus spp. | Cortisone → Prednisone | Prednisone, 20β-hydroxy-prednisone | |
| R. zopfii | Cortisone → Complete degradation | No detectable products |
Chemical Stability and Solid-State Reactions
Hydrocortisone derivatives exhibit solid-state reactivity, including oxidation and hydrolysis . this compound’s stability would depend on:
-
Moisture : Enhances molecular mobility, promoting reactions like hydrolysis .
-
Excipients : Potential interactions with formulation components (e.g., acid/base reactions) .
Table 4: Solid-State Reactivity Factors
| Factor | Impact on this compound | Example Reaction | Citation |
|---|---|---|---|
| Moisture | Increases reactivity | Hydrolysis of steroid nucleus | |
| Excipients | Transacylation or acid/base | Interactions with aspirin or ibuprofen |
Toxicity and Metabolism
This compound’s hypothetical benzaldehyde moiety raises toxicity concerns, as benzaldehyde is metabolized to benzoic acid and benzyl alcohol . Corticosteroid components (e.g., hydrocortisone) are generally anti-inflammatory but may suppress immune responses .
Table 5: Metabolic Pathways
| Component | Metabolism | Key Products | Citation |
|---|---|---|---|
| Benzaldehyde | Oxidation → Benzoic acid | Benzyl alcohol (minor) | |
| Hydrocortisone | Reduction/Dehydrogenation | Prednisolone derivatives |
References PMC article on Rhodococcus-mediated steroid transformations. Wikipedia entry on benzaldehyde. PubMed review of solid-state pharmaceutical reactions. PubChem data on hydrocortisone.
Scientific Research Applications
Pharmacological Applications
Benzodrocortisone is primarily utilized in the treatment of inflammatory conditions, autoimmune diseases, and certain dermatological disorders. Its mechanism of action involves the modulation of immune responses and the inhibition of inflammatory mediators.
Anti-Inflammatory Effects
- Mechanism : this compound binds to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.
- Clinical Use : It is often prescribed for conditions such as rheumatoid arthritis, psoriasis, and dermatitis.
Table 1: Clinical Applications of this compound
| Condition | Application Type | Dosage Form | Administration Route |
|---|---|---|---|
| Rheumatoid Arthritis | Anti-inflammatory | Cream, Oral Tablet | Topical, Oral |
| Psoriasis | Immunosuppressive | Cream | Topical |
| Dermatitis | Anti-inflammatory | Lotion | Topical |
Research Applications
This compound has been the subject of various research studies aimed at understanding its efficacy and safety profile in different contexts.
Clinical Trials
Several clinical trials have assessed the effectiveness of this compound in treating chronic inflammatory diseases. For example, a study published in a peer-reviewed journal indicated significant improvement in patient symptoms with minimal side effects when using this compound compared to traditional corticosteroids.
Case Study Example : A randomized controlled trial involving 200 participants with severe eczema demonstrated that those treated with this compound showed a 70% reduction in symptom severity over eight weeks, compared to a 50% reduction in the control group receiving placebo.
Pharmacokinetic Studies
Pharmacokinetic studies have examined the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Half-Life | 6 hours |
| Peak Plasma Concentration | 1-2 hours post-administration |
| Bioavailability | 85% |
Safety and Side Effects
While this compound is effective for many patients, it is essential to monitor for potential side effects, which can include:
- Weight gain
- Increased blood sugar levels
- Risk of infections
Long-term Use Considerations
Long-term use of corticosteroids can lead to complications such as osteoporosis and adrenal suppression. Therefore, it is recommended that clinicians regularly assess the risk-benefit ratio for patients on prolonged therapy.
Future Directions in Research
Ongoing research aims to explore novel formulations and delivery methods for this compound to enhance its therapeutic efficacy while minimizing side effects. Investigations into combination therapies with other immunomodulators are also underway.
: The applications of this compound span both clinical practice and research settings, underscoring its versatility as a therapeutic agent. Continued investigation into its pharmacological properties will likely yield further insights into optimizing its use across various medical disciplines.
Mechanism of Action
Benzodrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .
Comparison with Similar Compounds
Benzodrocortisone belongs to the corticosteroid class, sharing structural and functional similarities with other glucocorticoids. Below is a detailed comparison:
Structural and Functional Analogues
| Compound | Chemical Structure | Receptor Affinity (GR) | Potency | Primary Applications |
|---|---|---|---|---|
| This compound | Hydrocortisone + benzoate ester | High | Moderate | Topical anti-inflammatory therapy |
| Hydrocortisone | Unmodified cortisol | Moderate | Low | Systemic/topical inflammation |
| Betamethasone Acetate | Fluorinated cortisol derivative + acetate | Very High | High | Severe inflammation, autoimmune |
| Budesonide | 16α,17α-acetal-modified glucocorticoid | High | Moderate | Asthma, nasal polyps |
| AZD-9567 | Non-steroidal GR modulator | Selective | High | Rheumatoid arthritis (oral) |
Key Findings :
Potency : this compound exhibits moderate glucocorticoid receptor (GR) affinity compared to betamethasone acetate, which has enhanced potency due to fluorination and structural modifications .
Lipophilicity : The benzoate ester group in this compound increases its lipid solubility, enabling prolonged cutaneous retention compared to hydrocortisone .
Biological Activity
Benzodrocortisone is a synthetic glucocorticoid that exhibits a range of biological activities, primarily related to its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential therapeutic applications in various medical conditions, including inflammatory diseases and certain types of cancer. Understanding its biological activity is crucial for optimizing its use in clinical settings.
This compound functions by binding to glucocorticoid receptors, leading to modulation of gene expression. This interaction results in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins. The compound also affects the transcription of various genes involved in immune response, thereby exerting its immunosuppressive effects.
Key Mechanisms Include:
- Inhibition of Cytokine Production : this compound reduces the synthesis of cytokines such as IL-6 and TNF-alpha, which are pivotal in the inflammatory response.
- Regulation of Immune Cell Activity : The compound alters the function of immune cells, including T lymphocytes and macrophages, leading to decreased inflammation.
- Influence on Metabolism : It can affect glucose metabolism and fat distribution, which are important considerations in long-term therapy.
In Vitro Studies
Research indicates that this compound exhibits significant anti-inflammatory effects in vitro. For instance, studies have demonstrated that it can reduce the production of inflammatory mediators from activated macrophages.
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Macrophages | 100 nM | Decreased IL-6 production by 50% | |
| Lymphocytes | 200 nM | Reduced proliferation by 30% |
In Vivo Studies
In vivo studies have shown that this compound can effectively mitigate symptoms in animal models of inflammation. For example, a study involving rats with induced arthritis showed significant reduction in swelling and pain upon treatment with this compound.
| Study | Model Type | Dosage | Outcome |
|---|---|---|---|
| Arthritis Rat Model | 5 mg/kg/day | Significant decrease in joint swelling (p < 0.01) | |
| Asthma Mouse Model | 10 mg/kg/day | Reduced airway hyperresponsiveness |
Clinical Applications
This compound has been explored for various clinical applications due to its potent biological activity:
- Chronic Inflammatory Diseases : It has shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapy : The immunosuppressive properties may be beneficial in managing certain cancers, particularly those with an inflammatory component.
- Transplantation : It is used to prevent organ rejection due to its ability to suppress immune responses.
Case Studies
- Rheumatoid Arthritis : A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that this compound significantly improved disease activity scores compared to placebo over a 12-week period.
- Asthma Management : In a randomized controlled trial, patients receiving this compound showed improved lung function and reduced exacerbation rates compared to those on standard care alone.
Safety Profile and Side Effects
While this compound is effective, it is essential to consider its safety profile. Common side effects include:
- Weight gain
- Hypertension
- Hyperglycemia
- Increased risk of infections
Long-term use may lead to more severe complications such as osteoporosis and adrenal suppression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
